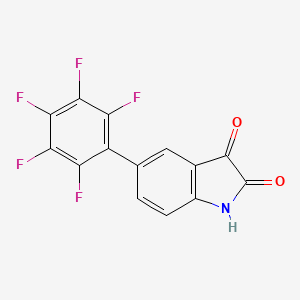
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent conversion to the final product. The use of advanced techniques such as continuous flow reactors and high-throughput screening can optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, leading to the formation of urea derivatives.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkynes or alkenes, forming new heterocyclic structures.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, acetylenic ketones, and various nucleophiles. Reaction conditions often involve the use of solvents like ethanol, catalysts such as silver or copper, and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include urea derivatives, substituted pyrazoles, and other heterocyclic compounds, depending on the specific reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Isopropyl-3-methyl-1H-pyrazole: Lacks the isocyanate group, resulting in different reactivity and applications.
3-Methyl-1-phenyl-1H-pyrazole: Another pyrazole derivative with distinct structural and functional properties.
Uniqueness
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole is unique due to the presence of the isocyanate group, which imparts specific reactivity and potential for diverse applications in various fields . This distinguishes it from other pyrazole derivatives that may lack this functional group and its associated properties.
Eigenschaften
Molekularformel |
C8H11N3O |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
5-isocyanato-1-methyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C8H11N3O/c1-6(2)7-4-8(9-5-12)11(3)10-7/h4,6H,1-3H3 |
InChI-Schlüssel |
UQODCSNQWWPUOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C(=C1)N=C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)

![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)




![3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B12867369.png)
![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride](/img/structure/B12867374.png)

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12867382.png)
